molecular formula C21H14ClN3O6 B2940702 4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one CAS No. 618875-52-8

4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2940702
CAS No.: 618875-52-8
M. Wt: 439.81
InChI Key: ODTPSZMWXCUDSW-UHFFFAOYSA-N
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Description

The compound 4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative featuring multiple aromatic and heterocyclic substituents. Its structure includes a 4-chlorobenzoyl group at position 4, a 5-methylisoxazole at position 1, and a 4-nitrophenyl group at position 3. Pyrrol-2-one derivatives are often explored for their biological activities, including antimicrobial and anti-inflammatory properties .

Properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O6/c1-11-10-16(23-31-11)24-18(12-4-8-15(9-5-12)25(29)30)17(20(27)21(24)28)19(26)13-2-6-14(22)7-3-13/h2-10,18,26H,1H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUWAPQNMAQPNN-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound’s structural uniqueness lies in its combination of a 5-methylisoxazole ring, 4-nitrophenyl group, and 4-chlorobenzoyl moiety. Key analogs and their substituent-driven differences are summarized below:

Compound Name Key Substituents Melting Point (°C) Yield (%) Notable Properties/Activities
Target Compound 1-(5-methylisoxazol-3-yl), 5-(4-nitrophenyl), 4-(4-chlorobenzoyl) Not reported Not reported
5-(4-Chloro-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one (Compound 28, ) 1-(2-hydroxypropyl), 5-(4-chlorophenyl), 4-(4-methylbenzoyl) 238–240 28
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4, ) 4-chlorophenyl, fluorophenyl, triazole Not reported High Antimicrobial activity
4-(4-Chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one () 1-(5-methyl-1,3,4-thiadiazol-2-yl), 5-(3-nitrophenyl) Not reported Not reported
4-(4-Chlorobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one () 1-(3-(dimethylamino)propyl), 5-(4-methoxyphenyl) Not reported Not reported Enhanced solubility (polar groups)

Key Observations:

  • Heterocyclic Variations: Replacing the 5-methylisoxazole (target) with a thiadiazole () or triazole () alters planarity and hydrogen-bonding capacity, which may influence molecular packing (e.g., crystal structure) or biological target interactions.
  • Polarity and Solubility: The dimethylaminopropyl group in increases polarity, likely improving aqueous solubility compared to the target compound’s isoxazole and nitrophenyl groups.

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